molecular formula C13H16ClNO2 B8787730 Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate

Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B8787730
M. Wt: 253.72 g/mol
InChI Key: OYKWMQBBLXMSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 3-chloro-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OYKWMQBBLXMSCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-bromo-3-chlorobenzoate (D16) (2.53 g, 9.62 mmol), pyrrolidine (1.03 mL, 12.5 mmol), sodium tert-butoxide (1.29 g, 13.5 mmol), BINAP (196 mg, 0.29 mmol) and tris(dibenzylideneacetone)dipalladium(0) (58 mg, 0.10 mmol) in toluene (120 mL) was heated to reflux under argon for 3 h. The reaction was allowed to cool and was filtered. The solid was washed with toluene and then the filtrate was concentrated. The residue was partitioned between ethyl acetate (150 mL) and water (100 mL) with aqueous sodium bicarbonate (50 mL) added. The organic phase was dried (phase separator) and concentrated to give an orange oil. The oil was purified by reverse phase chromatography, eluting 5-100% acetonitrile in water to give the title compound as an orange oil (600 mg). This contained some impurities. MS (ES): C13H1635ClNO2 requires 253; found 254 (MH+).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

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